3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound featuring a furo[3,2-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,2-c]pyran core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s bioactivity or solubility.
Scientific Research Applications
3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a probe to study biological pathways and interactions due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell division .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor used in chemotherapy.
Uniqueness
3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is unique due to its furo[3,2-c]pyran core and the presence of both methoxyphenyl and trimethoxyphenyl groups. These structural features contribute to its distinct bioactivity profile and potential therapeutic applications.
Properties
Molecular Formula |
C25H25NO8 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide |
InChI |
InChI=1S/C25H25NO8/c1-13-10-17-21(25(28)33-13)20(14-6-8-16(29-2)9-7-14)23(34-17)24(27)26-15-11-18(30-3)22(32-5)19(12-15)31-4/h6-12,20,23H,1-5H3,(H,26,27) |
InChI Key |
XMZHUUWTSPSXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC)C(=O)O1 |
Origin of Product |
United States |
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